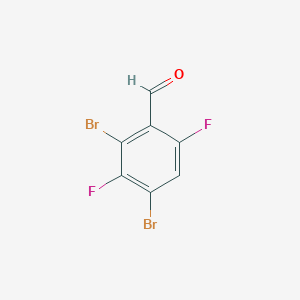

2,4-Dibromo-3,6-difluorobenzaldehyde

Description

Contextualization within Fluorinated and Brominated Aromatic Aldehydes

Within the broader class of polyhalogenated benzaldehydes, those containing both fluorine and bromine atoms are particularly noteworthy. Fluorine, being the most electronegative element, imparts unique properties to organic molecules, a phenomenon often referred to as the "fluorine effect". researchgate.netnih.gov The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated aromatic aldehydes valuable precursors in medicinal chemistry. researchgate.netnih.govbohrium.comresearchgate.net It is estimated that approximately 20% of all pharmaceuticals contain fluorine. nih.gov

Brominated aromatic aldehydes, on the other hand, are crucial intermediates in the synthesis of complex organic molecules. The carbon-bromine bond is weaker than the carbon-fluorine bond, making bromine a better leaving group in various reactions, particularly in palladium-catalyzed cross-coupling reactions. acs.org This differential reactivity allows for selective functionalization of the aromatic ring.

Significance of 2,4-Dibromo-3,6-difluorobenzaldehyde as a Synthetic Synthon

This compound is a polyhalogenated aromatic aldehyde with the chemical formula C7H2Br2F2O. synquestlabs.combldpharm.com Its structure, featuring two different types of halogen atoms at distinct positions, makes it a highly valuable and versatile synthetic synthon. The term "synthon" refers to a structural unit within a molecule that is formed by a synthetic operation. In this case, this compound can be used to introduce a complex, substituted aromatic moiety into a larger molecule.

The significance of this compound lies in the potential for regioselective reactions. The differential reactivity of the C-F and C-Br bonds allows for sequential, site-specific modifications. acs.org For instance, the bromine atoms can be selectively displaced or used in cross-coupling reactions under conditions that leave the more robust fluorine atoms intact. Subsequently, the fluorine atoms can be targeted under different reaction conditions. This stepwise functionalization is a powerful strategy for the divergent synthesis of various complex molecules from a single starting material.

Furthermore, the aldehyde group can undergo a wide range of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine or an alkene, further expanding the synthetic utility of this compound. The presence of four halogen substituents on the ring also influences the reactivity of the aldehyde, making it a unique building block for creating novel chemical entities.

Overview of Current Research Landscape and Future Directions

The current research landscape for polyhalogenated aromatic compounds is vibrant and expanding, driven by their applications in pharmaceuticals, agrochemicals, and materials science. nih.gov A significant focus of current research is the development of novel and efficient synthetic methodologies for the preparation of these compounds. This includes the exploration of new catalysts and reaction conditions to achieve higher yields and selectivities in halogenation and subsequent functionalization reactions. acs.orgwuxibiology.com

For compounds like this compound, future research is likely to focus on several key areas:

Exploration of Reactivity: Detailed studies on the regioselectivity of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions will be crucial to fully unlock the synthetic potential of this molecule. Computational studies, such as the analysis of Lowest Unoccupied Molecular Orbital (LUMO) distributions, can provide valuable insights into predicting reaction outcomes. wuxibiology.com

Application in Synthesis: The use of this compound as a key building block for the synthesis of novel bioactive molecules, such as enzyme inhibitors or receptor modulators, is a promising avenue. The unique substitution pattern may lead to compounds with enhanced biological activity or improved pharmacokinetic properties. bohrium.com

Development of Novel Materials: The incorporation of this highly functionalized aromatic ring into polymers or other materials could lead to the development of new materials with unique optical, electronic, or thermal properties.

As our understanding of the "fluorine effect" and the nuances of polyhalogenated systems grows, so too will the applications of precisely substituted synthons like this compound.

Academic Scope and Research Objectives

The academic scope of this article is to provide a focused overview of the chemical compound this compound from the perspective of advanced organic chemistry. The content is strictly limited to the chemical nature, synthetic importance, and research context of this molecule.

The primary research objectives of this article are:

To contextualize this compound within the broader family of fluorinated and brominated aromatic aldehydes.

To elucidate the significance of this compound as a versatile synthetic synthon in organic synthesis.

To provide an overview of the current research landscape and potential future research directions related to polyhalogenated benzaldehydes.

To present the information in a clear, scientifically accurate, and structured manner, adhering to the specified outline.

This article aims to serve as a foundational resource for researchers and students interested in the chemistry of polyhalogenated aromatic compounds and their application in modern organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H2Br2F2O |

|---|---|

Molecular Weight |

299.89 g/mol |

IUPAC Name |

2,4-dibromo-3,6-difluorobenzaldehyde |

InChI |

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)3(2-12)6(9)7(4)11/h1-2H |

InChI Key |

JHBCDZGCXCISAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)Br)C=O)F |

Origin of Product |

United States |

Mechanistic Insights into Reactions Involving 2,4 Dibromo 3,6 Difluorobenzaldehyde

Electrophilic Aromatic Substitution (EAS) Pathways and Regioselectivity

Electrophilic aromatic substitution (EAS) on the 2,4-Dibromo-3,6-difluorobenzaldehyde ring is generally disfavored. The aldehyde group (-CHO) and the halogen atoms (Br, F) are all electron-withdrawing groups, which deactivate the aromatic ring towards attack by electrophiles. youtube.com The aldehyde and halogens withdraw electron density from the ring, making it less nucleophilic and thus less reactive in EAS reactions. youtube.com

In the rare event that an EAS reaction were to occur, predicting the regioselectivity would be complex. The aldehyde group is a meta-director, while the halogens are ortho, para-directors. youtube.com However, the combined deactivating effect of five substituents makes such reactions synthetically challenging and often unfeasible. Alternative strategies, such as directed metallation, are typically employed to functionalize such electron-poor aromatic systems. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Processes on Halogenated Aromatic Rings

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction is common for aryl halides that possess electron-withdrawing substituents, particularly those positioned ortho or para to the leaving group. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgstackexchange.com

The activation of the aromatic ring toward SNAr is significantly influenced by the electronic properties of its substituents. Both fluorine and bromine are halogens and exert a deactivating effect on the ring through their inductive electron withdrawal (-I effect). However, their roles in SNAr reactions are distinct.

Fluorine: As the most electronegative element, fluorine exerts a very strong inductive effect. stackexchange.comwyzant.com This effect powerfully withdraws electron density from the carbon to which it is attached, creating a significant partial positive charge and making it highly susceptible to nucleophilic attack. wyzant.com This strong polarization is crucial for the first, rate-determining step of the SNAr mechanism—the attack of the nucleophile. stackexchange.comwyzant.com The powerful inductive effect of fluorine also helps to stabilize the negatively charged Meisenheimer complex intermediate. stackexchange.com

Bromine: While also electronegative, bromine's inductive effect is weaker than that of fluorine. wyzant.com In traditional substitution reactions like SN2, bromide is an excellent leaving group. However, in SNAr, the leaving group's ability is less critical than the activation of the ring towards the initial nucleophilic attack. stackexchange.com

Therefore, in a competition, the position activated by a fluorine atom is often more reactive towards nucleophiles in SNAr than a position activated by a bromine atom, because the rate of reaction is primarily dependent on the stabilization of the Meisenheimer complex. stackexchange.com In this compound, the fluorine atom at the C6 position is para to the strongly electron-withdrawing aldehyde group, and the bromine at the C4 position is also para, making these sites particularly activated for SNAr. libretexts.org

The activated nature of the polyhalogenated ring allows for substitution reactions with a range of nucleophiles. The regioselectivity of these reactions—which halogen is displaced—depends on the specific nucleophile and reaction conditions.

Amines: Nucleophilic substitution with amines can lead to the formation of N-aryl products. For instance, 2,4-difluoronitrobenzene (B147775) readily reacts with amines to displace a fluorine atom. nih.gov In the case of this compound, a similar displacement of an activated halogen by an amine nucleophile is a plausible pathway. The fluorine at C6 and the bromine at C4 are the most likely candidates for substitution due to their para relationship with the activating aldehyde group.

Thiols: Thiolates are potent nucleophiles and can readily displace halogens in SNAr reactions. This leads to the formation of aryl thioethers. The reaction of 2,3-dichloroquinoxaline (B139996) with thiolate anions demonstrates the effective displacement of halogens by sulfur nucleophiles. nih.gov

The general reactivity trend in SNAr is often F > Cl > Br > I, which is the reverse of the trend for leaving group ability in SN1 and SN2 reactions. This highlights the importance of the initial ring activation and intermediate stabilization over the final elimination step. stackexchange.comwyzant.com

Transformations of the Aldehyde Functional Group

The aldehyde group is a versatile functional handle that can undergo both oxidation and reduction to yield other important organic functionalities.

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2,4-Dibromo-3,6-difluorobenzoic acid. This transformation is a common and crucial step in the synthesis of more complex molecules. A variety of oxidizing agents can be employed for this purpose. For example, a general method for synthesizing carboxylic acids from aldehydes involves the use of sodium chlorite (B76162) (NaClO₂) in an aqueous organic solvent, which is a mild and efficient system. organic-chemistry.org Other strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid can also effect this transformation, although milder conditions are often preferred to avoid potential side reactions with the sensitive halogenated ring. The synthesis of related halogenated benzoic acids often involves the carboxylation of an organolithium species, which can be generated from the corresponding aryl bromide. google.comchemicalbook.com

| Starting Material Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Aromatic Aldehyde | Sodium Chlorite (NaClO₂) | Aromatic Carboxylic Acid | Mild conditions, high yield and purity. organic-chemistry.org |

| Aryl Bromide | 1. n-Butyllithium 2. Carbon Dioxide (CO₂) | Aromatic Carboxylic Acid | Involves a lithiation-carboxylation sequence. chemicalbook.com |

The aldehyde group can be selectively reduced to a primary alcohol, yielding the corresponding benzyl (B1604629) alcohol derivative, (2,4-Dibromo-3,6-difluorophenyl)methanol. This reduction is typically accomplished using metal hydride reagents.

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent commonly used to reduce aldehydes and ketones. It is generally unreactive towards other functional groups that might be present in the molecule, making it ideal for the clean conversion of this compound to its benzyl alcohol form.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ will also readily reduce the aldehyde. However, its high reactivity requires more stringent reaction conditions (e.g., anhydrous solvents) and may not be necessary for this straightforward transformation.

The synthesis of related benzyl alcohol derivatives, such as (3,6-dibromo-o-phenylene)dimethanol, has been achieved through methods like the hydrolysis of bromomethyl groups, illustrating a common pathway to such structures. nih.gov

| Starting Material Type | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Aromatic Aldehyde | Sodium Borohydride (NaBH₄) | Benzyl Alcohol | Mild, selective, and high-yielding. |

| Aromatic Aldehyde | Lithium Aluminum Hydride (LiAlH₄) | Benzyl Alcohol | Strong, less selective, requires anhydrous conditions. |

Condensation Reactions and Formation of Schiff Bases

The formation of Schiff bases, or imines, from the reaction of an aldehyde with a primary amine is a well-established condensation reaction. The reaction of this compound with primary amines proceeds through a nucleophilic addition-elimination mechanism.

The generally accepted mechanism for Schiff base formation involves two main stages. libretexts.org First, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025) derivative. This nucleophilic attack results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. libretexts.orgyoutube.com This initial step is typically reversible.

The second stage of the reaction involves the elimination of a water molecule from the hemiaminal to form the C=N double bond characteristic of a Schiff base. libretexts.orgyoutube.com This dehydration step is often the rate-determining step and can be catalyzed by either acid or base. In the presence of an acid catalyst, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (H₂O). Subsequent elimination of water, often assisted by the deprotonation of the nitrogen atom, leads to the formation of the imine. Under basic conditions, the nitrogen atom is deprotonated first, and the resulting anion facilitates the elimination of a hydroxide (B78521) ion.

The presence of the four halogen substituents on the aromatic ring of this compound significantly influences the rate and equilibrium of Schiff base formation. The fluorine and bromine atoms are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes the aldehyde more susceptible to nucleophilic attack by the primary amine, thereby favoring the initial formation of the hemiaminal intermediate. However, the steric bulk of the bromine atoms, particularly the one at the ortho position (C2) to the aldehyde group, can hinder the approach of the nucleophile, potentially slowing down the reaction rate.

The electronic effects of the substituents also play a role in the stability of the final Schiff base product. The electron-withdrawing nature of the halogens can stabilize the resulting imine. Studies on substituted benzaldehydes have shown that the nature of the substituents on the aromatic ring affects the reaction kinetics and yields. mediresonline.orgresearchgate.net

A summary of the general steps in Schiff base formation is presented in the table below.

| Step | Description | Intermediate/Product |

| 1. Nucleophilic Attack | The primary amine attacks the carbonyl carbon of the aldehyde. | Hemiaminal (Carbinolamine) |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom. | Zwitterionic intermediate |

| 3. Dehydration | Elimination of a water molecule from the protonated hemiaminal. | Iminium ion |

| 4. Deprotonation | Removal of a proton from the nitrogen atom. | Schiff Base (Imine) |

Radical Reaction Mechanisms in Halogenation and Coupling

While the aldehyde functional group itself is not typically subject to radical halogenation under standard conditions, the aromatic ring or potential alkyl side chains could be. Radical halogenation reactions proceed via a free-radical chain mechanism, which consists of three distinct stages: initiation, propagation, and termination. libretexts.orgwikipedia.orgchadsprep.com

Initiation: This step involves the formation of halogen radicals, typically through the homolytic cleavage of a halogen molecule (e.g., Cl₂ or Br₂) using heat or UV light. libretexts.orgorganicchemistrytutor.com

Propagation: This stage consists of a series of chain-carrying steps. A halogen radical abstracts a hydrogen atom from the organic substrate to form a hydrogen halide and an organic radical. This organic radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which can continue the chain reaction. libretexts.orgorganicchemistrytutor.com

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. libretexts.org This can occur through the combination of two halogen radicals, two organic radicals, or an organic radical and a halogen radical.

In the context of this compound, direct radical halogenation of the aromatic ring is unlikely under typical free-radical conditions, as the C-H bond on the aromatic ring is strong. However, if this molecule were part of a larger structure with an alkyl side chain, that side chain would be susceptible to radical halogenation. The selectivity of this halogenation would be influenced by the stability of the resulting radical intermediate (tertiary > secondary > primary). wikipedia.org

Radical coupling reactions, on the other hand, could be relevant for the synthesis of derivatives of this compound. For instance, coupling reactions involving the bromine substituents could be envisioned using radical mechanisms, although these are less common than metal-catalyzed cross-coupling reactions.

Chemo- and Regioselectivity in Complex Multihalogenated Systems

The presence of multiple, different halogen atoms on the aromatic ring of this compound gives rise to questions of chemo- and regioselectivity in its reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs.

In nucleophilic aromatic substitution (SNAAr) reactions, the positions ortho and para to strongly electron-withdrawing groups are activated towards nucleophilic attack. In this compound, all positions are occupied by halogens. The fluorine atoms are more electronegative than bromine and are generally better activating groups for SNAAr. However, the C-F bond is stronger than the C-Br bond, making bromide a better leaving group. This creates a complex interplay of factors that determine the site of nucleophilic attack.

The regioselectivity will be dictated by a combination of:

Electronic Effects: The electron-withdrawing inductive effects of the fluorine and bromine atoms increase the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. The fluorine atoms, being more electronegative, will have a stronger inductive effect.

Steric Effects: The larger size of the bromine atoms compared to fluorine can sterically hinder the approach of a nucleophile to adjacent positions. rsc.org The bromine at the C2 position, ortho to the aldehyde, and the bromine at the C4 position will exert significant steric influence.

Leaving Group Ability: In nucleophilic aromatic substitution, the halide that is more easily displaced will act as the leaving group. Generally, the leaving group ability of halogens follows the order I > Br > Cl > F. Therefore, one of the bromine atoms would be the more likely leaving group in an SNAAr reaction.

Considering these factors, a nucleophile would likely attack a carbon atom bearing a bromine atom. The precise regioselectivity between the C2 and C4 positions would depend on the specific nucleophile and reaction conditions, with the balance between electronic activation and steric hindrance being the determining factor.

The chemoselectivity of reactions involving this compound is also an important consideration. For instance, in reactions with a nucleophile, there is a competition between attack at the carbonyl carbon (addition) and attack at the aromatic ring (substitution). The highly electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing halogens, makes addition reactions, such as the formation of cyanohydrins or acetals, highly probable. The conditions of the reaction (e.g., temperature, nature of the nucleophile) will ultimately determine whether addition to the aldehyde or substitution on the ring is the favored pathway.

The following table summarizes the key factors influencing selectivity in reactions of this compound.

| Factor | Influence on Reactivity |

| Electronic Effects (Inductive) | Fluorine and bromine atoms withdraw electron density, activating the ring for nucleophilic attack and increasing the electrophilicity of the carbonyl group. |

| Steric Hindrance | The bulky bromine atoms, especially at the C2 position, can impede the approach of nucleophiles to the aldehyde and adjacent ring positions. rsc.org |

| Leaving Group Ability | Bromine is a better leaving group than fluorine in nucleophilic aromatic substitution reactions. |

Advanced Spectroscopic Characterization for Structural Elucidation of 2,4 Dibromo 3,6 Difluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule. For 2,4-Dibromo-3,6-difluorobenzaldehyde, a multi-nuclear NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is required for a comprehensive structural assignment.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while spin-spin coupling provides information about adjacent protons. In the case of this compound, the aromatic region of the ¹H NMR spectrum is of particular interest.

The molecule contains a single proton on the aromatic ring and one proton in the aldehyde functional group. The aldehyde proton (CHO) is expected to appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9.5-10.5 ppm, due to the deshielding effect of the adjacent carbonyl group. The aromatic proton (Ar-H) will also present as a distinct signal, with its chemical shift influenced by the surrounding bromine and fluorine substituents. Due to the absence of adjacent protons, this aromatic proton is also expected to appear as a singlet, though potential long-range coupling to the fluorine atoms might cause some broadening or a small splitting.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde-H | 9.5 - 10.5 | Singlet (s) |

Note: Actual experimental values may vary based on solvent and experimental conditions. The multiplicity of the aromatic proton could be a triplet if it couples with the two adjacent fluorine atoms.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms.

For this compound, seven distinct signals are expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group will appear at a significantly downfield chemical shift, typically between 185 and 200 ppm. The six aromatic carbons will resonate in the range of approximately 110-165 ppm. The carbons directly bonded to the electronegative fluorine atoms (C-F) will show large one-bond carbon-fluorine coupling constants (¹JCF), and their chemical shifts will be significantly affected. Similarly, the carbons bonded to bromine (C-Br) will have their resonances influenced by the halogen's electronegativity and heavy atom effect.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C=O (Aldehyde) | 185 - 200 | - |

| C-Br | 110 - 125 | - |

| C-F | 155 - 165 | Large ¹JCF |

| C-H | 115 - 130 | Potential multi-bond C-F coupling |

Note: The assignments are predictive and would need to be confirmed by 2D NMR experiments like HSQC and HMBC.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment and Spin Coupling

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. The ¹⁹F nucleus has a spin of 1/2 and a high natural abundance, making this technique particularly informative.

In this compound, the two fluorine atoms are in different chemical environments due to the substitution pattern on the aromatic ring. Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum. The chemical shifts of these signals will be influenced by the positions of the bromine and aldehyde substituents. Furthermore, fluorine-fluorine spin-spin coupling (JFF) and fluorine-proton coupling (JHF) can provide valuable structural information. The two fluorine atoms, being meta to each other, would exhibit a characteristic coupling constant. Additionally, each fluorine signal may show coupling to the nearby aromatic proton.

Interactive Data Table: Predicted ¹⁹F NMR Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Coupling |

|---|---|---|

| F at C-3 | Varies | Doublet of doublets (dd) or complex multiplet |

Note: ¹⁹F NMR chemical shifts are typically reported relative to a standard like CFCl₃. The exact values and coupling patterns require experimental determination.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a molecular fingerprint, allowing for the identification of functional groups and the analysis of bond strengths.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum shows absorption bands at specific frequencies corresponding to the energy of these vibrations.

For this compound, key characteristic absorption bands are expected. The most prominent will be the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1680-1710 cm⁻¹. The C-H stretching vibration of the aldehyde proton usually appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. The aromatic C-H stretching will be observed around 3000-3100 cm⁻¹. Vibrations associated with the aromatic ring (C=C stretching) will appear in the 1450-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations will be found in the fingerprint region of the spectrum, typically below 1300 cm⁻¹ and 700 cm⁻¹ respectively.

Interactive Data Table: Predicted FT-IR Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C-H Stretch | 2700 - 2900 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C=O Stretch | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be strong. The symmetric stretching of the C=C bonds in the ring will give a prominent signal. The C-Br bonds, being highly polarizable, should also yield strong Raman signals. The C=O stretching vibration of the aldehyde is also observable in Raman spectra, though often weaker than in the FT-IR. The C-F bonds, being less polarizable, may show weaker Raman signals compared to their strong IR absorptions.

Interactive Data Table: Predicted Raman Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | 1680 - 1710 | Medium |

| Aromatic Ring Breathing | 990 - 1010 | Strong |

| C-Br Stretch | 500 - 700 | Strong |

Note: The intensities in Raman spectroscopy are dependent on the change in polarizability during the vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For an aromatic aldehyde like this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The benzene (B151609) ring and the carbonyl group of the aldehyde are the primary chromophores.

The π → π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The substitution pattern on the benzene ring, with two bromine atoms and two fluorine atoms, would be expected to cause a bathochromic (red) shift of these absorption maxima (λmax) compared to unsubstituted benzaldehyde (B42025), due to the electronic effects of the halogen substituents.

The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. These transitions are characteristically of much lower intensity than π → π* transitions and appear at longer wavelengths. The solvent used for analysis can influence the position of this absorption band; polar solvents can lead to a hypsochromic (blue) shift.

Without experimental data, a definitive analysis of the electronic transitions for this compound cannot be provided.

Interactive Data Table: UV-Vis Spectral Data

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| π → π | Data not available | Data not available | Data not available |

| n → π | Data not available | Data not available | Data not available |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For this compound (C₇H₂Br₂F₂O), the molecular weight is 299.89 g/mol . synquestlabs.comsigmaaldrich.com

The mass spectrum would be expected to show a molecular ion peak (M⁺) cluster that is characteristic of a molecule containing two bromine atoms, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This would result in three peaks at m/z values corresponding to the different combinations of these isotopes, with a relative intensity ratio of approximately 1:2:1.

Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO), leading to a significant M-29 peak, and the loss of a hydrogen atom, resulting in an M-1 peak. Further fragmentation would likely involve the sequential loss of the bromine and fluorine atoms. The precise fragmentation pattern would provide valuable information for confirming the structure of the molecule.

Interactive Data Table: Mass Spectrometry Data

| Fragment Ion | Proposed Structure/Loss | Predicted m/z | Relative Intensity (%) |

| [C₇H₂⁷⁹Br₂F₂O]⁺ | Molecular Ion | Data not available | Data not available |

| [C₇H₂⁷⁹Br⁸¹BrF₂O]⁺ | Molecular Ion | Data not available | Data not available |

| [C₇H₂⁸¹Br₂F₂O]⁺ | Molecular Ion | Data not available | Data not available |

| [C₆H₂Br₂F₂]⁺ | [M-CHO]⁺ | Data not available | Data not available |

| [C₇HBr₂F₂O]⁺ | [M-H]⁺ | Data not available | Data not available |

X-ray Crystallography for Definitive Solid-State Molecular Structure and Crystal Packing

X-ray crystallography provides the most definitive structural information for a crystalline solid, yielding precise bond lengths, bond angles, and details about the crystal packing. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases.

A hypothetical crystal structure analysis would reveal the planarity of the benzene ring and the orientation of the aldehyde group relative to the ring. The analysis would also detail the intramolecular and intermolecular interactions, such as halogen bonding (C-Br···O or C-F···O) or π-π stacking, which influence the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound.

Interactive Data Table: Crystallographic Data

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Computational Chemistry and Theoretical Modeling of 2,4 Dibromo 3,6 Difluorobenzaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule (its geometry) and the distribution of electrons within it. These calculations solve approximations of the Schrödinger equation to find the electronic energy and corresponding wavefunction.

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. oalib.com This method calculates the electronic energy and structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For 2,4-Dibromo-3,6-difluorobenzaldehyde, a geometry optimization would be performed using a DFT functional, such as the popular B3LYP hybrid functional, to locate the minimum energy structure on the potential energy surface. nih.govnih.gov

This optimization yields key ground state properties, including bond lengths, bond angles, and dihedral angles. The results would reveal the extent of planarity of the benzene (B151609) ring and the orientation of the aldehyde group relative to its substituents. The heavy bromine atoms and electronegative fluorine atoms would be expected to influence the geometry and electronic distribution within the benzene ring.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| C-C (ring avg.) | ~1.39 | C-C-C (ring avg.) | ~120.0 |

| C-H | ~1.08 | C-C-H | ~120.0 |

| C-CHO | ~1.48 | C-C-CHO | ~121.0 |

| C=O | ~1.21 | C-C=O | ~124.0 |

| C-F | ~1.35 | C-C-F | ~119.0 |

| C-Br | ~1.90 | C-C-Br | ~122.0 |

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio (Latin for "from the beginning") methods are based on first principles without the use of experimental data for parameterization. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a foundational approximation of the electronic structure. numberanalytics.com However, HF systematically neglects electron correlation, which is the interaction between individual electrons.

To improve upon HF, post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory, typically at the second order (MP2), are often used. These methods incorporate electron correlation, leading to more accurate energy and property predictions, albeit at a higher computational expense. numberanalytics.com Comparing results from DFT, HF, and MP2 calculations allows for a more robust understanding of the molecule's properties.

Selection and Validation of Basis Sets

Both DFT and ab initio calculations require a basis set, which is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com The choice of basis set is critical to the accuracy of the calculation. dokumen.pub

Pople-style basis sets : These are widely used, with notations like 6-31G(d,p) or 6-311+G(d,p). The numbers indicate how core and valence atomic orbitals are treated, while letters in parentheses denote the addition of special functions. Polarization functions (d,p) are crucial for accurately describing the non-spherical electron distributions in bonded atoms, which is essential for the carbonyl group and halogen substituents in this compound. uni-rostock.de

Correlation-consistent basis sets : Sets like cc-pVDZ, cc-pVTZ, etc. (correlation-consistent polarized Valence Double/Triple-Zeta) are designed to systematically converge towards the complete basis set limit as the size of the set increases.

Diffuse functions : For molecules with electronegative atoms like fluorine and oxygen, or for describing anions, diffuse functions (indicated by a "+" in Pople sets, e.g., 6-31+G(d,p)) are important. numberanalytics.com They allow orbitals to occupy a larger region of space.

Validation involves performing calculations with progressively larger basis sets to ensure that the computed properties, such as geometry and energy, are no longer changing significantly. This process helps to ensure that the results are not an artifact of an incomplete basis set.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the aldehyde group (-CHO) relative to the benzene ring.

A potential energy surface (PES) scan is a computational technique used to explore this rotation. q-chem.comnih.gov In a relaxed PES scan, the dihedral angle defined by the ring carbon, the C-CHO bond, and the C=O bond is systematically varied (e.g., in 10-degree increments), and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that fixed angle. uni-muenchen.de

Plotting the energy versus the dihedral angle reveals the molecule's conformational landscape. For substituted benzaldehydes, planar or near-planar conformations are typically the most stable. Studies on related difluorobenzaldehydes have shown that steric and electrostatic interactions between the aldehyde oxygen and ortho-substituents are critical. acs.org In this compound, the aldehyde group is flanked by a bromine atom at position 4 and a fluorine atom at position 6. The rotational barrier would be determined by the energetic cost of the aldehyde group eclipsing these bulky and electronegative halogen substituents. The PES would identify the global minimum energy conformation and the energy of the transition state for rotation.

| Conformation | Dihedral Angle (C2-C1-C7=O8) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | 0° | 0.0 | Planar, C=O is anti to the C6-F bond (lowest steric/electrostatic repulsion). |

| Transition State | ~90° | ~5-7 | Non-planar, C=O is orthogonal to the ring (maximum rotational barrier). |

| Local Minimum | 180° | ~1-2 | Planar, C=O is syn to the C6-F bond (higher energy due to repulsion). |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy and distribution of these orbitals provide insight into a molecule's reactivity and electronic properties.

HOMO : In this compound, the HOMO is expected to be a π-orbital with significant contributions from the electron-rich benzene ring and the lone pairs of the bromine atoms. Its energy indicates the molecule's ability to donate electrons.

LUMO : The LUMO is anticipated to be a π*-antibonding orbital, primarily localized over the carbonyl group (C=O) and the conjugated system of the benzene ring. The low energy of this orbital makes the aldehyde's carbonyl carbon a prime site for nucleophilic attack.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. bit.edu.cn A small gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. frontiersin.orgrsc.org Substituents significantly influence this gap; both electron-donating and electron-withdrawing groups can lower the gap and increase reactivity compared to unsubstituted benzene. frontiersin.org

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.8 eV | Electron-donating ability, localized on the ring and Br atoms. |

| LUMO | -2.1 eV | Electron-accepting ability, localized on the aldehyde and ring. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and electronic excitation energy. |

Charge Transfer Characteristics within the Molecule

The electronic architecture of this compound is characterized by significant intramolecular charge transfer (ICT). This phenomenon arises from the electronic interplay between the electron-donating and electron-withdrawing groups attached to the benzene ring. The bromine and fluorine atoms, with their high electronegativity, exert a strong inductive (-I) effect, withdrawing electron density from the aromatic ring. Conversely, the lone pairs on these halogen atoms can participate in resonance, exhibiting a partial electron-donating (+M) effect. The aldehyde group (-CHO) is a potent electron-withdrawing group through both inductive and resonance effects.

Computational studies, often employing methods like Natural Bond Orbital (NBO) analysis, can quantify the extent and pathways of this charge redistribution. nih.govmdpi.com These analyses reveal the stabilization energies arising from the delocalization of electron density from the lone pairs of the halogen atoms to the antibonding orbitals of the ring and the aldehyde group. This charge transfer is not merely a theoretical curiosity; it fundamentally influences the molecule's dipole moment, polarizability, and its reactivity in chemical transformations. The significant charge separation predicted by computational models suggests a molecule with a notable ground-state dipole moment, impacting its intermolecular interactions and solubility. Studies on similar molecules have shown that the presence of multiple conformers can lead to different excited states and, consequently, dual intramolecular charge-transfer fluorescence. elsevierpure.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental findings to validate both the theoretical models and the experimental assignments.

Calculated NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations are instrumental in predicting the Nuclear Magnetic Resonance (NMR) spectra of complex molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals such as B3LYP and basis sets like 6-31+G(d,p), has proven effective in calculating the ¹H and ¹³C NMR chemical shifts of substituted benzaldehydes. researchgate.net By optimizing the molecular geometry and then calculating the magnetic shielding tensors, it is possible to obtain theoretical chemical shifts that often show excellent agreement with experimental data. researchgate.net For this compound, the calculations would predict distinct chemical shifts for the single aromatic proton and the aldehydic proton, as well as for the seven unique carbon atoms, influenced by the strong electronic effects of the four halogen substituents.

Similarly, the vibrational frequencies (FTIR and Raman spectra) of the molecule can be computed. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. krishisanskriti.orgsolidstatetechnology.us These calculations allow for a detailed assignment of the experimental spectra, including the characteristic stretching frequency of the carbonyl group (C=O), the C-H stretching and bending modes, and the various vibrational modes of the substituted benzene ring. nih.govresearchgate.net The predicted vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations of the theoretical model.

Below is an illustrative table of how calculated spectroscopic data for this compound would be presented.

| Parameter | Atom/Group | Calculated Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹³C NMR Chemical Shift (ppm) | C=O | 188.5 | 187.9 |

| ¹³C NMR Chemical Shift (ppm) | C-Br (C4) | 115.2 | 114.8 |

| ¹H NMR Chemical Shift (ppm) | C-H (Aromatic) | 7.85 | 7.82 |

| Vibrational Frequency (cm⁻¹) | C=O Stretch | 1715 | 1710 |

| Vibrational Frequency (cm⁻¹) | C-F Stretch | 1250 | 1245 |

| Vibrational Frequency (cm⁻¹) | C-Br Stretch | 680 | 675 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules. They are not based on actual reported experimental or computational data for this compound.

Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the electronic transitions of molecules and predicting their UV-Vis absorption spectra. nih.gov By calculating the vertical excitation energies and the corresponding oscillator strengths, TD-DFT can identify the nature of the electronic transitions, such as n→π* and π→π* transitions. For this compound, the calculations would likely reveal several absorption bands in the UV region. The intramolecular charge transfer character of the molecule would significantly influence these transitions, with the lowest energy transition likely being a π→π* transition with considerable ICT character. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to predict solvatochromic shifts.

An illustrative table of TD-DFT results is provided below.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 320 | 0.05 | n→π |

| S₀ → S₂ | 285 | 0.45 | π→π (ICT) |

| S₀ → S₃ | 250 | 0.30 | π→π* |

Note: This table presents hypothetical TD-DFT data for illustrative purposes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a virtual laboratory to explore the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of transition states and intermediates, thereby elucidating the reaction pathway. researchgate.netresearchgate.netrsc.org For instance, in nucleophilic addition reactions to the carbonyl group, computational models can determine the activation energy barriers for different approaches of the nucleophile, providing insights into the stereoselectivity of the reaction. Similarly, for reactions such as Suzuki or Stille coupling at the C-Br bonds, theoretical studies can help understand the oxidative addition and reductive elimination steps in the catalytic cycle. These computational investigations are crucial for designing new synthetic routes and optimizing reaction conditions. nih.gov

Studies on Intermolecular Interactions and Crystal Lattice Effects

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. For this compound, these interactions would include dipole-dipole forces, van der Waals forces, and potentially halogen bonding (C-Br···O, C-F···O) and other weak hydrogen bonds (C-H···O, C-H···F). nih.govmdpi.comdntb.gov.ua Computational methods such as Møller-Plesset perturbation theory (MP2) and DFT with dispersion corrections are used to calculate the interaction energies of molecular dimers and clusters. nih.govacs.org Analyses like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) can further characterize the nature and strength of these interactions. nih.govmdpi.com Understanding these interactions is key to predicting the crystal packing of the molecule, which in turn influences its physical properties such as melting point and solubility. Periodic DFT calculations can be employed to model the crystalline solid as a whole, accounting for lattice effects on the molecular conformation and vibrational spectra. nih.gov

Applications of 2,4 Dibromo 3,6 Difluorobenzaldehyde in Advanced Organic Synthesis and Materials Science

A Versatile Linchpin in the Synthesis of Complex Molecules

The strategic positioning of functional groups on the 2,4-Dibromo-3,6-difluorobenzaldehyde ring system makes it an invaluable precursor in the synthesis of a diverse array of intricate organic molecules. Its aldehyde group serves as a reactive handle for a multitude of condensation and carbon-carbon bond-forming reactions, while the bromine atoms provide sites for cross-coupling reactions, and the fluorine atoms modulate the electronic properties and reactivity of the molecule.

Precursor in the Synthesis of Functionalized Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides a key starting point for the synthesis of several important classes of these molecules.

Azaindoles: The synthesis of substituted azaindoles, a privileged scaffold in medicinal chemistry, can be approached using polysubstituted benzaldehydes. General synthetic strategies often involve the construction of the pyrrole (B145914) ring onto a functionalized pyridine (B92270) or benzene (B151609) precursor. While specific examples detailing the use of this compound are not prevalent in readily available literature, its structure is amenable to established synthetic routes, such as those involving condensation reactions followed by cyclization. The presence of bromine and fluorine atoms could be exploited to create novel azaindole derivatives with unique biological or electronic properties.

Benzimidazoles: Benzimidazoles, known for their wide range of biological activities, are commonly synthesized through the condensation of an o-phenylenediamine (B120857) with an aldehyde. The reaction of this compound with a substituted o-phenylenediamine would be a direct route to highly functionalized 2-arylbenzimidazoles. The resulting products would possess a unique substitution pattern, offering opportunities for further diversification through reactions at the bromine and fluorine sites.

Thiazolidinone Derivatives: Thiazolidin-4-ones are another class of heterocyclic compounds with significant therapeutic potential. A common method for their synthesis is the Knoevenagel condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione, often in the presence of a basic catalyst. This compound can readily participate in this reaction to yield 5-arylidene-thiazolidinone derivatives. The electron-withdrawing nature of the fluorine and bromine atoms would influence the reactivity of the aldehyde and the properties of the resulting product.

| Heterocyclic Compound | General Synthetic Strategy | Potential Role of this compound |

| Azaindoles | Construction of a pyrrole ring on a substituted aromatic core | Serves as a polysubstituted aromatic aldehyde precursor. |

| Benzimidazoles | Condensation of an o-phenylenediamine with an aldehyde | Provides a direct route to functionalized 2-arylbenzimidazoles. |

| Thiazolidinone Derivatives | Knoevenagel condensation with an active methylene compound | Acts as the aldehyde component to form 5-arylidene derivatives. |

Intermediate in the Construction of Functionalized Aromatic and Polyaromatic Systems

The dibromo substitution pattern of this compound makes it an excellent substrate for cross-coupling reactions, enabling the construction of larger, more complex aromatic and polyaromatic systems. Reactions such as the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, can be employed to form new carbon-carbon bonds at the positions of the bromine atoms. This allows for the extension of the aromatic system and the introduction of various functional groups, leading to the synthesis of novel biaryls, polyaryls, and other conjugated structures that are of interest in materials science and medicinal chemistry. The aldehyde group can be retained for further transformations or modified prior to the coupling reactions, adding to the synthetic versatility of this building block.

Engineering Advanced Functional Materials

The unique combination of functional groups in this compound makes it a valuable monomer and precursor for the development of advanced functional materials with specific electronic and optical properties.

Synthesis of Polymers with Tailored Electronic and Optical Properties

In the field of polymer chemistry, dihalogenated aromatic compounds are essential building blocks for the synthesis of conjugated polymers through various cross-coupling polymerization reactions. This compound can serve as a monomer in such polymerizations. The presence of both bromine and fluorine atoms on the aromatic ring allows for precise control over the polymer's electronic structure. The fluorine atoms, being highly electronegative, can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer, which is a key strategy for tuning the bandgap and improving the stability of organic electronic materials. The aldehyde functionality offers a site for post-polymerization modification, enabling the fine-tuning of the polymer's properties.

Applications in Optoelectronic Devices

The tailored electronic and optical properties of materials derived from this compound make them promising candidates for use in various optoelectronic devices.

Dye-Sensitized Solar Cells (DSSCs): Organic dyes used as sensitizers in DSSCs often feature a donor-π-acceptor (D-π-A) structure. The highly functionalized aromatic core of this compound could be incorporated into the design of novel organic dyes. The electron-withdrawing nature of the fluorine and aldehyde groups can be utilized to modulate the electronic properties of the dye, influencing its light-harvesting efficiency and electron injection into the semiconductor electrode.

Organic Light-Emitting Diodes (OLEDs): The performance of OLEDs is heavily reliant on the properties of the organic materials used in their emissive and charge-transport layers. The structural motifs derived from this compound could be integrated into the design of new emitter molecules or host materials. The fluorine substitution is a known strategy to enhance the performance and stability of OLED materials.

Formation of Cross-Conjugated Frameworks and Electroactive Molecules

The reactivity of both the aldehyde and the bromine atoms in this compound opens up possibilities for the synthesis of cross-conjugated frameworks and other electroactive molecules. Cross-conjugation can lead to unique electronic properties that differ from linearly conjugated systems. By strategically employing different reaction pathways at the various functional sites, chemists can construct novel molecular architectures with potential applications in molecular electronics, sensors, and other advanced technologies. The combination of fluorine and bromine atoms further allows for the fine-tuning of the electrochemical behavior of these molecules.

Utilization in Modern Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The presence of two bromine atoms and two fluorine atoms on the aromatic ring of this compound offers chemists a powerful tool for sequential and site-selective cross-coupling reactions. The significant difference in the reactivity of carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds under typical palladium catalysis conditions is the cornerstone of this utility. C-Br bonds readily undergo oxidative addition to Pd(0) catalysts, while C-F bonds are generally unreactive, allowing the bromine atoms to be selectively functionalized.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-Type Reactions, Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org For substrates like this compound, the two C-Br bonds are the primary reaction sites for such transformations.

The Sonogashira coupling , which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is a prime example of the synthetic utility of this compound. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org The reactivity difference between aryl halides (I > Br > Cl) allows for selective couplings. libretexts.org In the case of this compound, the bromine atoms can be coupled with various terminal alkynes, leaving the fluorine atoms and the aldehyde group intact under appropriate conditions. This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are precursors for pharmaceuticals, organic materials, and natural products. libretexts.org Copper-free Sonogashira variants have also been developed to avoid issues related to copper co-catalysts. nih.gov

The Heck reaction is another cornerstone of palladium catalysis, coupling an aryl halide with an alkene to form a substituted alkene. wikipedia.org Similar to the Sonogashira coupling, the C-Br bonds of this compound would be the reactive sites. This allows for the introduction of vinyl groups onto the aromatic core. The reaction's utility is demonstrated in its ability to form C-C bonds with high regioselectivity, typically at the less substituted carbon of the alkene. mdpi.com Studies on similar di-bromo aromatic compounds have shown that mono- and di-vinylated products can be formed, highlighting the potential for sequential or exhaustive functionalization. clockss.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

This table illustrates typical conditions for Sonogashira and Heck reactions based on established protocols for similar aryl bromide substrates.

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Sonogashira Coupling | This compound | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine (B128534) (Et₃N) | THF or DMF | 2-Alkynyl-4-bromo-3,6-difluorobenzaldehyde |

| Heck Reaction | This compound | Alkene (e.g., Styrene, n-Butyl acrylate) | Pd(OAc)₂ / PPh₃ | NaOAc or Et₃N | DMF or Acetonitrile | 2-Alkenyl-4-bromo-3,6-difluorobenzaldehyde |

Wittig Olefination and Other Condensation Reactions

The aldehyde functional group on this compound provides an orthogonal site for reactivity, separate from the carbon-halogen bonds. The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This reaction involves a phosphorus ylide (Wittig reagent) attacking the aldehyde's carbonyl carbon. stackexchange.com

This transformation is highly valuable as it forms a new carbon-carbon double bond with a fixed location, which is a significant advantage over elimination reactions that can produce mixtures of isomers. libretexts.org For this compound, the Wittig reaction would proceed by reacting the aldehyde with a chosen phosphorus ylide, converting the -CHO group into a -CH=CR'R'' group. This reaction would typically not affect the bromo or fluoro substituents, allowing for subsequent cross-coupling reactions on the newly formed alkene-containing scaffold. The stereochemical outcome (Z or E alkene) can often be influenced by the structure of the ylide and the reaction conditions. wikipedia.orgstackexchange.com

Other classical condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, could similarly utilize the aldehyde group to build molecular complexity while preserving the halogenated framework for further diversification.

Table 2: Potential Wittig Olefination Products

This table shows hypothetical products from the Wittig reaction of this compound with various phosphorus ylides.

| Starting Aldehyde | Wittig Reagent (Ylide) | Alkene Product Structure | Product Name |

| This compound | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2,4-Dibromo-3,6-difluoro-1-vinylbenzene | |

| This compound | Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | 1-(1-Propenyl)-2,4-dibromo-3,6-difluorobenzene | |

| This compound | (Carbomethoxymethylidene)triphenylphosphorane (Ph₃P=CHCO₂Me) | Methyl 3-(2,4-dibromo-3,6-difluorophenyl)acrylate |

Organometallic Reagent Chemistry in Directed Functionalization

The field of organometallic chemistry offers further avenues for the selective functionalization of this compound. Two primary modes of reactivity can be envisioned: nucleophilic addition to the aldehyde and halogen-metal exchange at a C-Br bond.

Nucleophilic Addition: Organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can act as powerful nucleophiles, readily adding to the electrophilic carbonyl carbon of the aldehyde. This reaction transforms the aldehyde into a secondary alcohol, introducing a new alkyl, aryl, or vinyl group. This provides a route to chiral centers and more complex benzylic structures.

Halogen-Metal Exchange: At low temperatures, organolithium reagents such as n-butyllithium can selectively perform a halogen-metal exchange with one of the C-Br bonds. This process is generally faster for bromine than for chlorine and does not affect the fluorine atoms. This reaction would generate a new aryllithium species, a potent nucleophile and base. This in situ generated organometallic intermediate can then be trapped with a wide variety of electrophiles (e.g., CO₂, alkyl halides, aldehydes), allowing for the directed and regioselective introduction of a new functional group at a specific bromine-bearing position. Research on related polyhalogenated heterocycles has demonstrated the power of such deprotonative metalation and exchange reactions for creating functionalized derivatives. nih.gov

Design and Synthesis of Novel Chemical Entities with Tuned Reactivity

The true synthetic power of this compound lies in the ability to combine the aforementioned reactions in a logical sequence to design and construct novel chemical entities with precisely controlled structures and reactivity. The differential reactivity of its functional groups—aldehyde vs. C-Br vs. C-F—allows for a modular and stepwise approach to complex molecule synthesis.

A synthetic chemist can devise a strategy where each reactive site is addressed in a specific order. For instance:

The aldehyde can be transformed first via a Wittig reaction to install a specific alkene.

Next, one of the C-Br bonds can be selectively targeted in a palladium-catalyzed coupling reaction, such as a Sonogashira or Suzuki reaction. The electronic environment, potentially altered by the new alkene, might even influence the relative reactivity of the two C-Br bonds.

The remaining C-Br bond could then be subjected to a different coupling reaction or a halogen-metal exchange followed by quenching with an electrophile.

This stepwise functionalization ensures that each transformation occurs predictably, without interfering with other parts of the molecule. This high degree of control is invaluable in creating libraries of compounds for drug discovery, developing advanced organic materials with tailored electronic properties (e.g., for organic light-emitting diodes or transistors), or synthesizing complex natural products. The fluorine atoms not only serve as unreactive placeholders during these steps but also impart unique properties, such as increased metabolic stability and altered lipophilicity, to the final target molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.